tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate
Description
tert-Butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[311]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Properties
CAS No. |
2982738-99-6 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-8(12)6-9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9? |
InChI Key |
DTJRCUVAZKZMKW-JVHMLUBASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H]1CC(C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CC(C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the following steps:
Epoxidation Reaction: The compound can be prepared by the epoxidation of tert-butyl (2S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate using m-chloroperbenzoic acid (CPBA) as the oxidizing agent.
Regioselective Opening: The resulting epoxide is then opened in a dioxane/water/sulfuric acid mixture at reflux temperature, leading to the formation of the desired product.
Chemical Reactions Analysis
tert-Butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.
Scientific Research Applications
tert-Butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for the treatment of type 2 diabetes . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
tert-Butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate .
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate .
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate .
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique combination of the tert-butyl ester group and the bicyclic framework in this compound contributes to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
